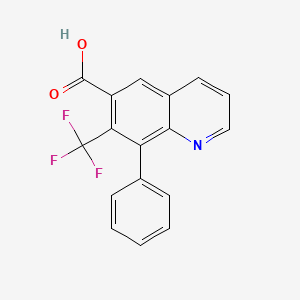
8-Phenyl-7-(trifluoromethyl)quinoline-6-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Phenyl-7-(trifluoromethyl)quinoline-6-carboxylic acid is a synthetic organic compound with the molecular formula C17H10F3NO2. It is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound is characterized by the presence of a phenyl group, a trifluoromethyl group, and a carboxylic acid group attached to the quinoline core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Phenyl-7-(trifluoromethyl)quinoline-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Suzuki-Miyaura coupling reaction is often employed, where boron reagents are used to form carbon-carbon bonds . The reaction conditions usually involve palladium catalysts and bases in an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 8-Phenyl-7-(trifluoromethyl)quinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and tetrahydroquinoline derivatives .
Aplicaciones Científicas De Investigación
8-Phenyl-7-(trifluoromethyl)quinoline-6-carboxylic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 8-Phenyl-7-(trifluoromethyl)quinoline-6-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets .
Comparación Con Compuestos Similares
Fluoroquinolones: These compounds, such as ciprofloxacin and levofloxacin, are well-known for their antibacterial activity.
Quinoline Derivatives: Compounds like chloroquine and quinine are used as antimalarial agents.
Uniqueness: 8-Phenyl-7-(trifluoromethyl)quinoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and bioactivity compared to other quinoline derivatives .
Propiedades
Fórmula molecular |
C17H10F3NO2 |
|---|---|
Peso molecular |
317.26 g/mol |
Nombre IUPAC |
8-phenyl-7-(trifluoromethyl)quinoline-6-carboxylic acid |
InChI |
InChI=1S/C17H10F3NO2/c18-17(19,20)14-12(16(22)23)9-11-7-4-8-21-15(11)13(14)10-5-2-1-3-6-10/h1-9H,(H,22,23) |
Clave InChI |
HDFNZEGIJRTCDR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C(=CC(=C2C(F)(F)F)C(=O)O)C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[1-(3-Ethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13533999.png)






![3-((6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13534028.png)
![1-[(2-Bromo-6-chlorophenyl)methyl]piperazine](/img/structure/B13534031.png)
![Methyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13534041.png)
![[4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol](/img/structure/B13534056.png)
